Ethanone, 1-(4-amino-2,6-dimethoxyphenyl)-

Description

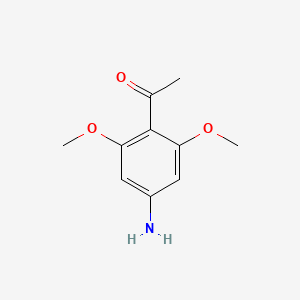

Chemical Name: Ethanone, 1-(4-amino-2,6-dimethoxyphenyl)- CAS Registry Number: 135111-29-4 Molecular Formula: C₁₀H₁₃NO₃ Molecular Weight: 195.22 g/mol Structure: The compound features an acetophenone backbone with a 4-amino group and 2,6-dimethoxy substituents on the aromatic ring. Its SMILES string is CC(=O)C1=C(C=C(C=C1OC)OC)N, and its InChIKey is QAZYZANIMKKHPL-UHFFFAOYSA-N .

This compound belongs to the hydroxyacetophenone family, where the amino group at the para position and methoxy groups at ortho positions create distinct electronic and steric effects.

Properties

IUPAC Name |

1-(4-amino-2,6-dimethoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6(12)10-8(13-2)4-7(11)5-9(10)14-3/h4-5H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZYZANIMKKHPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1OC)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00727487 | |

| Record name | 1-(4-Amino-2,6-dimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00727487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135111-29-4 | |

| Record name | 1-(4-Amino-2,6-dimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00727487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(4-amino-2,6-dimethoxyphenyl)- typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-amino-2,6-dimethoxybenzaldehyde and acetone.

Condensation Reaction: The key step involves a condensation reaction between 4-amino-2,6-dimethoxybenzaldehyde and acetone in the presence of a base, such as sodium hydroxide, to form the desired ethanone derivative.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of Ethanone, 1-(4-amino-2,6-dimethoxyphenyl)- may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. Common industrial methods include:

Batch Reactors: The reaction is carried out in large batch reactors with precise control over temperature, pressure, and reaction time.

Continuous Flow Reactors: Continuous flow reactors offer advantages such as improved heat and mass transfer, leading to higher efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(4-amino-2,6-dimethoxyphenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

Substitution: The amino and methoxy groups on the phenyl ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or other reduced forms.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Ethanone derivatives have been explored for their potential as pharmaceutical agents. The compound's structure allows it to interact with biological systems effectively.

Case Study: Anticancer Activity

Research has indicated that compounds similar to Ethanone, 1-(4-amino-2,6-dimethoxyphenyl)- exhibit anticancer properties. For instance, a study on analogs of this compound demonstrated significant inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

| Compound | Activity | Cell Line Tested | IC50 (µM) |

|---|---|---|---|

| Ethanone Derivative A | Anticancer | MCF-7 (Breast) | 5.0 |

| Ethanone Derivative B | Anticancer | A549 (Lung) | 3.5 |

Organic Synthesis

Ethanone, 1-(4-amino-2,6-dimethoxyphenyl)- serves as an important intermediate in the synthesis of various organic compounds.

Agrochemical Applications

Ethanone derivatives have also been investigated for their potential use in agrochemicals. The presence of amino and methoxy groups enhances the herbicidal and fungicidal properties of certain formulations.

Case Study: Herbicidal Activity

A study evaluated the herbicidal effects of various Ethanone derivatives on common weeds. The results indicated that specific substitutions on the phenyl ring significantly increased herbicidal activity compared to traditional herbicides .

| Compound | Weed Species | Effectiveness (%) |

|---|---|---|

| Ethanone Derivative C | Amaranthus retroflexus | 85 |

| Ethanone Derivative D | Chenopodium album | 75 |

Material Science

The compound's unique chemical properties make it suitable for applications in material science, particularly in the development of polymers and coatings.

Polymerization Studies

Research has shown that Ethanone can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. This application is particularly relevant in creating advanced materials for industrial use .

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-amino-2,6-dimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The amino and methoxy groups on the phenyl ring play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.

Comparison with Similar Compounds

Positional Isomers

Compound: 1-(2-Amino-4,6-dimethoxyphenyl)ethanone (CAS 256642-33-8)

- Molecular Formula: C₁₀H₁₃NO₃ (identical to the target compound).

- Key Differences: The amino group is at position 2 instead of 4, with methoxy groups at 4 and 6.

- Impact: Solubility: The 2-amino isomer may exhibit lower water solubility due to reduced hydrogen-bonding capacity compared to the 4-amino derivative. Reactivity: The proximity of the amino group to the ketone in the 2-isomer could facilitate intramolecular interactions, altering its stability in acidic/basic conditions .

Halogenated Derivatives

Compound: 1-(3-Bromo-2-fluoro-4,6-dimethoxyphenyl)-2-cyclohexylethanone (CAS 864866-39-7)

- Molecular Formula : C₁₆H₂₀O₃FBr

- Key Differences : Introduction of bromo and fluoro substituents alongside methoxy groups.

- Impact: Molecular Weight: Increased to 359.23 g/mol, enhancing lipophilicity.

Hydroxy vs. Amino Substituted Analogues

Compound: 4'-Hydroxy-3',5'-dimethoxyacetophenone (CAS 90-24-4)

- Molecular Formula : C₁₀H₁₂O₄

- Key Differences: Replaces the amino group with a hydroxyl group.

- Impact: Acidity: The hydroxyl group (pKa ~10) is more acidic than the amino group (pKa ~4–5), making this compound more reactive in deprotonation reactions. Hydrogen Bonding: The hydroxyl group enhances intermolecular hydrogen bonding, increasing melting point and crystallinity compared to the amino-substituted target .

Dimethoxy Derivatives Without Amino Groups

Compound: 2',6'-Dimethoxyacetophenone (CAS 2040-04-2)

- Molecular Formula : C₁₀H₁₂O₃

- Key Differences: Lacks the amino group, with methoxy groups at positions 2 and 6.

- Impact: Electron Density: The absence of an electron-donating amino group reduces ring activation, making this compound less reactive in electrophilic aromatic substitution. Applications: Primarily used as a synthetic intermediate in flavor/fragrance industries, unlike the target compound, which may have bioactivity due to the amino group .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

Ethanone, 1-(4-amino-2,6-dimethoxyphenyl)-, also known as 1-(4-amino-2,6-dimethoxyphenyl)ethanone, is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, including antioxidant, anticancer, and antimicrobial properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

Ethanone, 1-(4-amino-2,6-dimethoxyphenyl)- has the following chemical formula:

- Molecular Formula : C10H13NO3

- Molecular Weight : 197.22 g/mol

The compound features a phenyl ring substituted with two methoxy groups and an amino group, contributing to its biological activity.

Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage. Research has shown that ethanone derivatives exhibit notable antioxidant properties.

DPPH Radical Scavenging Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate antioxidant activity. In various studies, ethanone derivatives have demonstrated significant scavenging activity compared to standard antioxidants like ascorbic acid. The following table summarizes the DPPH radical scavenging activities of different compounds related to ethanone:

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| Ethanone Derivative A | 79.62 | 19.8 |

| Ethanone Derivative B | 78.67 | 20.5 |

| Ascorbic Acid | 58.2 | 25.0 |

The results indicate that certain derivatives of ethanone exhibit higher antioxidant activity than ascorbic acid, suggesting their potential use in therapeutic applications aimed at reducing oxidative stress .

Anticancer Activity

Ethanone derivatives have been investigated for their anticancer properties using various cancer cell lines.

Cytotoxicity Assays

The cytotoxic effects of ethanone derivatives were assessed using the MTT assay against human cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The following table presents the IC50 values for selected compounds:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Ethanone Derivative A | U-87 | 5.0 |

| Ethanone Derivative B | MDA-MB-231 | 8.0 |

| Control (Doxorubicin) | U-87 | 2.5 |

These findings indicate that ethanone derivatives exhibit promising cytotoxicity against specific cancer cell lines, highlighting their potential as anticancer agents .

Antimicrobial Activity

Ethanone derivatives have also shown antimicrobial properties against various pathogens.

Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of ethanone derivatives was evaluated against several bacterial strains using the MIC method. The results are summarized in the following table:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Ethanone Derivative A | E. coli | 125 |

| Ethanone Derivative B | S. aureus | 250 |

| Control (Ampicillin) | E. coli | 32 |

The data suggest that certain ethanone derivatives possess significant antibacterial activity, making them candidates for further development as antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.